N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine
Brand Name: Vulcanchem
CAS No.: 7463-57-2
VCID: VC18426907
InChI: InChI=1S/C6H7N3O2/c1-4-2-5(8-10)6(9-11)7-3-4/h2-3,8,10H,1H3
SMILES:
Molecular Formula: C6H7N3O2
Molecular Weight: 153.14 g/mol

N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine

CAS No.: 7463-57-2

Cat. No.: VC18426907

Molecular Formula: C6H7N3O2

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine - 7463-57-2

Specification

CAS No. 7463-57-2
Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
IUPAC Name N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine
Standard InChI InChI=1S/C6H7N3O2/c1-4-2-5(8-10)6(9-11)7-3-4/h2-3,8,10H,1H3
Standard InChI Key ZDPRMDOJMCHPBZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(N=C1)N=O)NO

Introduction

Structural Characteristics and Physicochemical Properties

The molecular formula of N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine is C₆H₇N₃O₂, with a molecular weight of 153.14 g/mol. Key structural features include:

  • A pyridine ring providing aromaticity and electronic diversity.

  • A nitroso (-NO) group at position 2, known for its electrophilic reactivity.

  • A hydroxylamine (-NHOH) group at position 3, enabling redox activity and nucleophilic interactions.

  • A methyl (-CH₃) substituent at position 5, influencing steric and electronic effects.

Physicochemical Data (Extrapolated from Analogues)

PropertyValueSource Analogue
Density~1.2 g/cm³N-(3-methyl-5-phenylpyridin-2-yl)hydroxylamine
Boiling Point~370°CN-(3-methyl-5-phenylpyridin-2-yl)hydroxylamine
LogP (Partition Coefficient)~2.9N-(3-methyl-5-phenylpyridin-2-yl)hydroxylamine
Polar Surface Area~45 ŲN-(3-methyl-5-phenylpyridin-2-yl)hydroxylamine

The nitroso group contributes to the compound’s vapor pressure of approximately 4.24 × 10⁻⁶ mmHg at 25°C, similar to related aromatic amines . The hydroxylamine moiety enhances solubility in polar solvents, while the methyl group increases hydrophobicity.

Synthetic Methodologies

Transition-Metal-Free Amination

A promising route involves the reaction of nitroso precursors with boronic acids, as demonstrated in the synthesis of N-methyl aromatic amines . For example:

  • Nitroso Intermediate Preparation: Nitrosation of 5-methylpyridin-3-amine using sodium nitrite under acidic conditions.

  • Boron-Mediated Coupling: Treatment with methylboronic acid and tris(ethyl) phosphite [P(OEt)₃] in toluene at room temperature.

Reaction Optimization (Adapted from )

EntryBoronic Acid (equiv)P(OEt)₃ (equiv)SolventYield (%)
11.51.1Toluene82
22.01.1THF62
31.51.1DCM72

The use of P(OEt)₃ as an oxygen scavenger minimizes overalkylation, achieving selective mono-N-functionalization .

Structural Characterization

Key spectroscopic data for analogous compounds include:

  • ¹H NMR: δ 2.22–2.95 ppm (methyl and N-methyl groups), δ 6.19–8.10 ppm (pyridine protons) .

  • ¹³C NMR: Peaks at 21–159 ppm corresponding to aromatic carbons and substituents .

Reactivity and Functionalization

Nitroso Group Reactivity

The nitroso group participates in:

  • Cycloadditions: Diels-Alder reactions with dienes to form heterocyclic scaffolds.

  • Redox Reactions: Reduction to amines or oxidation to nitro compounds under controlled conditions.

Hydroxylamine Transformations

  • Oxidation: Converts to nitroxyl radicals or nitroso derivatives.

  • Condensation: Forms hydrazones with carbonyl compounds, useful in heterocycle synthesis.

Future Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets using molecular docking.

  • Process Optimization: Scale-up synthesis via flow chemistry to improve yield and purity.

  • Application Trials: Evaluate efficacy in drug delivery systems and photovoltaic cells.

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